Zirconium oxide sulphate

Vue d'ensemble

Description

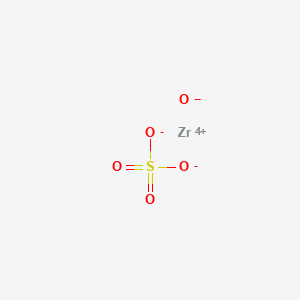

Zirconium oxide sulphate is a useful research compound. Its molecular formula is O5SZr and its molecular weight is 203.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 201.851343 g/mol and the complexity rating of the compound is 62.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Zirconium oxide sulphate primarily targets the photocatalytic degradation of organic compounds . It is also known to interact with human immune cells .

Mode of Action

This compound is prepared by the action of sulfuric acid on zirconium oxide . The compound adopts complex structures featuring 7- and 8-coordinated Zr centres . In the formation of the flower-like hierarchical this compound, pH control plays a crucial role in determining the morphology .

Biochemical Pathways

It is known that the compound exhibits excellent photocatalytic activity for the photodegradation of rhodamine b . This suggests that it may interact with certain biochemical pathways related to light absorption and energy transfer.

Pharmacokinetics

It is known that zirconia nanoparticles, which are related to this compound, are stable even after a period of 6 to 12 months at room temperature . This could suggest good bioavailability, but more research is needed to confirm this.

Result of Action

The primary result of this compound’s action is the photocatalytic degradation of organic compounds . It also exhibits cytotoxic effects on human cells , causing mitochondrial damage and heightened oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of the compound’s flower-like hierarchical structure is determined by pH control . Additionally, the incorporation of metallic oxides has been found to inhibit phase transition during calcination, increase the amount of active sites, and adjust the surface acid property, thereby extending the single service lifetime and reducing the deactivation rate .

Analyse Biochimique

Biochemical Properties

It has been found that Zirconium oxide sulphate can be transformed by calcination to zirconia nanostructures, maintaining the original morphology . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a unique way.

Cellular Effects

It is known that this compound can be transformed into zirconia nanostructures, which have shown excellent photocatalytic activity for the photodegradation of Rhodamine B . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its transformation into zirconia nanostructures suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be transformed into zirconia nanostructures, which maintain the original morphology . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its transformation into zirconia nanostructures, it is possible that this compound may have threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

Its transformation into zirconia nanostructures suggests that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Its transformation into zirconia nanostructures suggests that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

Its transformation into zirconia nanostructures suggests that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

Zirconium oxide sulfate, particularly in its nanoparticle form, has garnered attention in recent years for its biological activity, including cytotoxicity against various cancer cell lines and antimicrobial properties. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of zirconium oxide sulfate.

Zirconium oxide sulfate (ZrOSO) is a compound that exhibits unique physicochemical properties, making it a candidate for various biomedical applications. Recent research has focused on its cytotoxic effects against cancer cells and its potential as an antimicrobial agent.

2. Cytotoxicity Studies

A pivotal study demonstrated that sulphated zirconia nanoparticles exhibit significant cytotoxic effects against colon cancer HT29 cells and other cancer cell lines. The study utilized MTT assays to evaluate cell viability across different concentrations of nanoparticles:

| Cell Line | IC (μg/mL) |

|---|---|

| MCF-7 | 89.9 |

| HT29 | Not specified |

| HepG2 | Not specified |

| MCF-10a | 151.6 |

The results indicated a dose-dependent inhibition of cell growth, with MCF-7 cells being more sensitive compared to normal breast cells (MCF-10a) . The study concluded that sulphated zirconia nanoparticles could be promising agents in cancer therapy due to their selective cytotoxicity towards malignant cells while sparing normal cells.

3. Antimicrobial Activity

In addition to its anticancer properties, zirconium oxide sulfate has been investigated for its antimicrobial efficacy. Research indicates that these nanoparticles possess high antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death .

4.1 Case Study: Cytotoxic Effects on Oral Pathogens

A separate study focused on the cytotoxic effects of zirconium oxide nanoparticles against oral pathogens. The findings revealed that at lower concentrations, these nanoparticles exhibited antibacterial properties, while higher concentrations led to increased toxicity . This suggests potential applications in dental treatments and oral hygiene products.

4.2 Histopathological Analysis

Another investigation involved histopathological examinations of zirconium dioxide in tissues surrounding joint prostheses. This study aimed to understand the biocompatibility of zirconium compounds in medical implants, revealing that zirconium dioxide can induce foreign body reactions but generally shows good integration with surrounding tissues .

The biological activity of zirconium oxide sulfate can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nanoparticles can generate ROS upon interaction with cellular components, leading to oxidative stress and subsequent cell death.

- Membrane Disruption : The interaction with bacterial membranes can compromise their integrity, resulting in cell lysis.

- Cell Cycle Arrest : Studies have indicated that these nanoparticles can induce cell cycle arrest in cancer cells, contributing to their cytotoxic effects .

6. Conclusion

Zirconium oxide sulfate demonstrates significant potential as both an anticancer agent and an antimicrobial compound. Its selective toxicity towards cancer cells and effectiveness against various pathogens positions it as a valuable candidate for further research and development in biomedical applications. Future studies should focus on optimizing formulations for clinical use and exploring the long-term effects of these nanoparticles in vivo.

Applications De Recherche Scientifique

Catalysis

Zirconium oxide sulfate serves as a catalyst support in various chemical reactions. Its unique structure allows for high surface area and stability under reaction conditions. A study highlighted its effectiveness in C–H bond activation, where sulfated zirconium oxide demonstrated enhanced catalytic activity due to the presence of pyrosulfates that act as reservoirs for transiently adsorbed SO₃ and sulfate .

Water Treatment

Zirconium sulfate is utilized in water treatment processes, particularly for the removal of organic pollutants and heavy metals. Its solubility in water facilitates its use as a flocculant, aiding in the aggregation of suspended particles for easier removal .

Leather Tanning

One of the traditional applications of zirconium sulfate is in the tanning of white leather. It provides a stable tanning agent that enhances the durability and quality of leather products .

Heavy Metal Removal

Research indicates that basic zirconium sulfate can effectively remove heavy metals from wastewater. A study demonstrated that by adjusting pH levels, BZS could selectively precipitate metals like lead and cadmium from contaminated water sources, thus contributing to environmental remediation efforts .

Phosphate Recovery

BZS has been explored for its ability to recover phosphates from wastewater streams, which is crucial for reducing eutrophication in water bodies. The compound's interaction with phosphate ions allows for efficient recovery processes .

Recovery of Zirconium from Eudialyte Residue

A significant study focused on recovering zirconium from eudialyte residues using basic zirconium sulfate precipitation methods. The process involved leaching with sulfuric acid followed by selective precipitation, achieving a zirconium yield of 96.18% while minimizing impurities such as aluminum and iron . This method showcases BZS's potential in recycling valuable metals from industrial waste.

| Process Step | Details |

|---|---|

| Leaching | Used sulfuric acid to extract Zr from eudialyte |

| Precipitation | Adjusted pH to 1.6; maintained at 75 °C for 60 min |

| Yield | 96.18% zirconium recovery |

| Impurities | Low levels of Fe and Al |

Use in Paints and Coatings

Zirconium sulfate has also been investigated as a stabilizer for pigments in paints and coatings. Its ability to enhance UV resistance makes it valuable in formulating products that require longevity under sunlight exposure .

Propriétés

IUPAC Name |

oxygen(2-);zirconium(4+);sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTRRDMHGTZPBF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5SZr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Moist white crumbly solid or wet paste; Insoluble in water; [ATI Wah Chang MSDS] | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52037-76-0, 62010-10-0 | |

| Record name | Zirconium oxide sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052037760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062010100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium oxide sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium oxide sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different methods for synthesizing zirconium oxide sulphate, and how do they influence the resulting material's properties?

A: this compound can be synthesized via various methods, including hydrothermal processes [, ] and sol-gel techniques [, ]. The chosen method significantly impacts the final material's morphology and properties. For instance, using a hydrothermal process with controlled pH through sodium acetate can yield flower-like hierarchical structures [], while the sol-gel method, when modified with barium oxide, can stabilize the tetragonal phase of sulphated zirconium oxide []. These differences in structure directly influence the material's surface area and catalytic activity.

Q2: What are the key applications of this compound, and how do its properties make it suitable for these applications?

A: this compound exhibits excellent photocatalytic activity, making it promising for applications like photodegradation of organic pollutants. Research demonstrates its effectiveness in degrading Rhodamine B under light irradiation []. Additionally, its acidic nature, particularly when modified with sulfuric acid, makes it a suitable catalyst for dehydration reactions, such as the conversion of isopropanol to propylene [].

Q3: How does the incorporation of barium oxide influence the properties of this compound?

A: Introducing barium oxide during the synthesis of sulphated zirconium oxide, specifically through a sol-gel method, has been shown to stabilize the material's tetragonal phase []. Additionally, the presence of barium oxide significantly impacts the textural properties, leading to a reduction in specific surface area, with a decrease of up to 75% observed at higher barium concentrations []. This modification can be beneficial for tailoring the material's catalytic properties for specific reactions.

Q4: What are the analytical techniques used to characterize this compound?

A: Researchers utilize a combination of techniques to comprehensively characterize this compound. X-ray diffraction (XRD) helps determine the crystalline phases present in the material [, ]. Nitrogen adsorption measurements, following the BET method, provide insights into the material's textural properties, including surface area and pore size distribution []. These analyses are crucial for understanding the relationship between synthesis conditions, material properties, and ultimately, performance in various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.